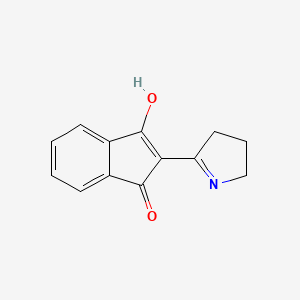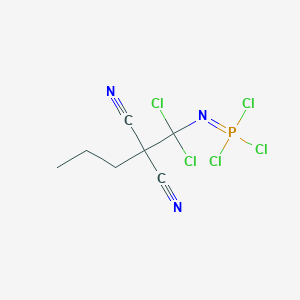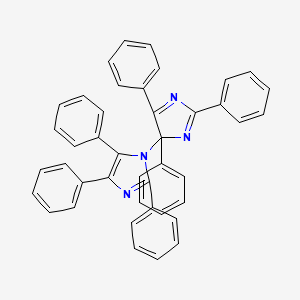
2,2',4,4',5,5'-Hexaphenyl-4'H-1,4'-biimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,4,4’,5,5’-Hexaphenyl-4’H-1,4’-biimidazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of six phenyl groups attached to a biimidazole core, which contributes to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,4’,5,5’-Hexaphenyl-4’H-1,4’-biimidazole typically involves the reaction of 2,4,5-triphenylimidazole with 2,4,5-triphenyl-4H-imidazol-4-yl. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of 2,2’,4,4’,5,5’-Hexaphenyl-4’H-1,4’-biimidazole may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,4,4’,5,5’-Hexaphenyl-4’H-1,4’-biimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted imidazole oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2,2’,4,4’,5,5’-Hexaphenyl-4’H-1,4’-biimidazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2’,4,4’,5,5’-Hexaphenyl-4’H-1,4’-biimidazole involves its interaction with specific molecular targets and pathways. The compound’s phenyl groups and biimidazole core allow it to engage in various chemical interactions, potentially affecting biological processes or catalyzing chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,4,4’,5,5’-Hexabromodiphenyl ether: Known for its use as a flame retardant.
2,2’,4,4’,5,5’-Hexabromobiphenyl: Another brominated compound with similar structural features.
Uniqueness
2,2’,4,4’,5,5’-Hexaphenyl-4’H-1,4’-biimidazole is unique due to its specific arrangement of phenyl groups and biimidazole core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
63245-02-3 |
|---|---|
Fórmula molecular |
C42H30N4 |
Peso molecular |
590.7 g/mol |
Nombre IUPAC |
2,4,5-triphenyl-1-(2,4,5-triphenylimidazol-4-yl)imidazole |
InChI |
InChI=1S/C42H30N4/c1-7-19-31(20-8-1)37-38(32-21-9-2-10-22-32)46(41(43-37)35-27-15-5-16-28-35)42(36-29-17-6-18-30-36)39(33-23-11-3-12-24-33)44-40(45-42)34-25-13-4-14-26-34/h1-30H |
Clave InChI |
DVTUVXSKSDQYFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC=C3)C4(C(=NC(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



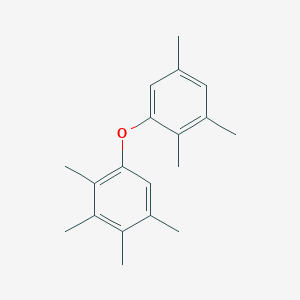

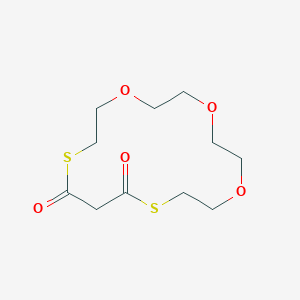
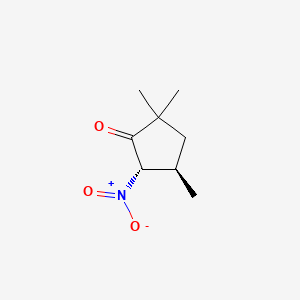
![4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide](/img/structure/B14515796.png)
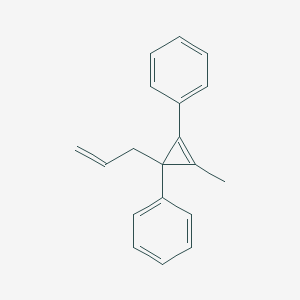

![2-[1-(4-Methoxyphenyl)-1-oxododecan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14515819.png)
![4-{(E)-[Phenyl(piperidin-1-yl)methylidene]amino}benzonitrile](/img/structure/B14515821.png)
![N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14515825.png)
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid](/img/structure/B14515827.png)
